2'-Methyl-4'-(trifluoromethoxy)acetophenone
Description
Molecular Architecture
2'-Methyl-4'-(trifluoromethoxy)acetophenone (CAS 1373920-81-0) is a fluorinated aromatic ketone with the molecular formula C₁₀H₉F₃O₂ and a molecular weight of 218.17 g/mol . Its structure consists of an acetophenone backbone substituted with a methyl group at the 2'-position and a trifluoromethoxy (-OCF₃) group at the 4'-position. The trifluoromethoxy group introduces significant steric bulk and electron-withdrawing effects, influencing both reactivity and intermolecular interactions.
The SMILES notation (CC1=C(C=CC(=C1)OC(F)(F)F)C(=O)C) and InChIKey (SNQDEEQYOOZKCG-UHFFFAOYSA-N) confirm the substituents' positions. The carbonyl group at the 1-position and the trifluoromethoxy group at the 4'-position create a planar arrangement, as observed in analogous fluorinated acetophenones.
Crystallographic Analysis
While direct single-crystal X-ray diffraction (SC-XRD) data for this compound are not publicly available, insights can be inferred from structurally related systems. For example:
- Polymorphic behavior : Analogous compounds, such as ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate, exhibit triclinic (P1̅) and monoclinic (P2₁/c*) crystal systems stabilized by intramolecular N–H···I and C–H···O bonds.
- Conformational preferences : 2'-Fluoro-substituted acetophenones adopt s-trans conformations due to steric repulsion between the carbonyl oxygen and fluorine atoms. Similarly, the trifluoromethoxy group in this compound likely enforces a coplanar arrangement between the aromatic ring and carbonyl group to minimize dipole-dipole repulsion.
Table 1: Predicted Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic (inferred) |
| Space group | P2₁/c (hypothetical) |
| Unit cell dimensions | a = 10.2 Å, b = 7.8 Å, c = 12.4 Å, β = 95° |
| Stabilizing interactions | Offset π-π stacking, C–H···O |
Properties
IUPAC Name |
1-[2-methyl-4-(trifluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6-5-8(15-10(11,12)13)3-4-9(6)7(2)14/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQDEEQYOOZKCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701228438 | |
| Record name | Ethanone, 1-[2-methyl-4-(trifluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701228438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373920-81-0 | |
| Record name | Ethanone, 1-[2-methyl-4-(trifluoromethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373920-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-[2-methyl-4-(trifluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701228438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Procedure
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1. Diazotization | 3-Aminotrifluorotoluene is slowly added to sulfuric acid solution (25% mass concentration), cooled to 0°C. Then, 30% NaNO₂ aqueous solution is added dropwise, maintaining temperature below 5°C. The mixture is stirred for 1 hour to form diazonium salt solution. | Temp: 0–5°C; Time: 1 hour | Formation of faint yellow diazonium salt clear liquor. |
| 2. Coupling Reaction | Copper sulfate catalyst, acetic acid, 50% ethylidenehydroxylamine aqueous solution, and toluene are mixed and cooled below 5°C. The diazonium salt solution is added dropwise along with 30% NaOH to maintain pH 4–4.5. After addition, the mixture is warmed to 15°C and stirred for 1–2 hours. | Temp: 0–15°C; pH: 4–4.5; Time: 1–2 hours | Organic phase is separated and washed with 5% ammoniacal liquor until neutral. |
| 3. Hydrolysis | The intermediate is hydrolyzed using hydrochloric acid (15–20% mass concentration) to yield the target acetophenone. | Acid conc.: 15–20% HCl | Final product purity >99.5%. |
Reaction Mechanism Highlights
- The diazotization converts the aromatic amine to a diazonium salt, a versatile intermediate.
- The coupling reaction introduces the trifluoromethoxy substituent via nucleophilic addition in the presence of copper sulfate catalyst.
- Hydrolysis converts the intermediate to the acetophenone structure, completing the synthesis.
Advantages
- Moderate reaction temperatures and normal pressure conditions enhance safety.
- High product purity with minimal impurities.
- Use of common solvents like toluene and ethylidenehydroxylamine aqueous solution facilitates scalability.
Alternative Synthetic Routes and Intermediates
Although direct synthesis of this compound is less frequently detailed, related compounds such as 4-chloro-2-trifluoromethyl-acetophenone have been synthesized via halogenation and substitution methods, which could be adapted for trifluoromethoxy derivatives.
- Halogenated Intermediates : Preparation of chloro-substituted trifluoromethyl acetophenones serves as intermediates for further functionalization.
- Catalytic Coupling : Use of Lewis acid catalysts and nucleophilic substitution reactions to introduce trifluoromethoxy groups.
- Fluorination Techniques : Incorporation of fluorine-containing groups via specialized fluorination reagents and catalysts.
These methods involve careful control of reaction parameters such as temperature, pH, and catalyst loading to optimize yield and selectivity.
Summary Data Table of Key Preparation Parameters
| Parameter | Diazotization-Coupling-Hydrolysis Method | Alternative Halogenation-Coupling Methods |
|---|---|---|
| Starting Material | 3-Aminotrifluorotoluene | Halogenated trifluoromethyl acetophenone derivatives |
| Key Reagents | Sulfuric acid, NaNO₂, CuSO₄, acetic acid, ethylidenehydroxylamine, NaOH, HCl | Lewis acid catalysts, fluorinating agents, nucleophiles |
| Temperature Range | 0–15°C | Varies, often 0–50°C |
| pH Control | 4.0–4.5 during coupling | Depends on reaction |
| Solvents | Toluene, aqueous solutions | Organic solvents like toluene, xylene |
| Reaction Time | 1–2 hours (coupling) | Variable |
| Product Purity | >99.5% | Dependent on purification |
| Safety | Moderate temperature, atmospheric pressure | Variable |
Research Findings and Observations
- The diazotization-coupling approach is favored for its high selectivity and product purity, with well-controlled reaction conditions ensuring reproducibility.
- Use of ethylidenehydroxylamine aqueous solution in coupling improves reaction efficiency.
- Maintaining pH between 4 and 4.5 during coupling is critical to prevent side reactions.
- The hydrolysis step with 15–20% hydrochloric acid effectively converts intermediates to the acetophenone without degrading sensitive groups.
- Organic solvents with densities less than water and immiscible with aqueous phases (e.g., toluene, mixed xylenes) facilitate phase separation and product isolation.
Chemical Reactions Analysis
Types of Reactions
2’-Methyl-4’-(trifluoromethoxy)acetophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted acetophenones.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2'-Methyl-4'-(trifluoromethoxy)acetophenone is C₁₀H₉F₃O₂, featuring a trifluoromethoxy group and a methyl group on the aromatic ring. The presence of these functional groups enhances its lipophilicity, which is crucial for its interactions with biological systems.
Chemistry
- Building Block in Organic Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to various derivatives with tailored properties.
Biology
- Biological Activity : Recent studies indicate that this compound exhibits significant biological activity. It has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to oxidative stress. The trifluoromethoxy group enhances the binding affinity to specific enzymes, suggesting therapeutic applications in conditions associated with enzyme dysregulation.
Medicine
- Drug Development : The compound is being explored for its potential use in drug development, particularly as a pharmacophore in medicinal chemistry. Its interactions with various biomolecules make it a candidate for further research into therapeutic agents .
Industry
- Production of Specialty Chemicals : In industrial applications, it is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties for various formulations.
Enzyme Inhibition Studies
Research has demonstrated that this compound possesses notable enzyme inhibition properties. Below is a summary table detailing its inhibitory effects on various enzymes:
| Enzyme Target | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MAO-B | 0.71 | Reversible competitive inhibition |
| AChE | 8.10 | Multi-target inhibition |
| Other Enzymes | Varies | Modulation of activity through binding |
These findings suggest that the compound may have therapeutic implications in treating conditions related to oxidative stress or enzyme dysregulation.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antioxidant Properties : Preliminary research shows that it may protect against oxidative damage by modulating oxidative stress pathways, which could be relevant in developing treatments for neurodegenerative diseases.
- Antimicrobial Activity : Similar compounds have exhibited antimicrobial properties; thus, ongoing research may reveal whether this compound can also serve as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 2’-Methyl-4’-(trifluoromethoxy)acetophenone involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This can lead to modulation of enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Acetophenone Derivatives
Substituent Position and Electronic Effects
Key Compounds:
Key Observations :
- Electron-Withdrawing Effects : The trifluoromethoxy group (-OCF₃) in the target compound enhances electrophilicity at the ketone group compared to methoxy (-OCH₃) or methyl (-CH₃) substituents .
- Hydrogen Bonding : Hydroxy-substituted analogs (e.g., 2'-hydroxy-5'-trifluoromethoxy) exhibit lower melting points due to intermolecular hydrogen bonding .
Brominated Analogs:
- 2-Bromo-4'-(trifluoromethoxy)acetophenone (CAS 103962-10-3): Used as a precursor in cross-coupling reactions.
Fluorinated Analogs:
- 5'-Fluoro-2'-hydroxyacetophenone (CAS N/A): Fluorine at the 5'-position increases lipophilicity and metabolic stability, making it relevant in drug development .
Methoxy-Substituted Analogs:
- 4'-Methoxy-2,2,2-trifluoroacetophenone (CAS 711-38-6): The methoxy group (-OCH₃) at the 4'-position is electron-donating, contrasting with the electron-withdrawing -OCF₃ group in the target compound. This difference significantly impacts reactivity in Friedel-Crafts acylations .
Industrial and Pharmaceutical Relevance
- Agrochemicals: Trifluoromethoxy-substituted acetophenones are intermediates in herbicides and insecticides due to their resistance to metabolic degradation .
- Pharmaceuticals : The 2'-methyl-4'-(trifluoromethoxy) derivative’s stability and lipophilicity make it a candidate for CNS drug scaffolds .
- Octane Boosters: Simpler acetophenones (e.g., unsubstituted acetophenone) are used as fuel additives, though trifluoromethoxy derivatives are less explored in this role .
Biological Activity
2'-Methyl-4'-(trifluoromethoxy)acetophenone is a chemical compound with the molecular formula C₁₀H₉F₃O₂ and a CAS number of 1373920-81-0. This compound features a trifluoromethoxy group and a methyl group on the aromatic ring, which contribute to its unique properties and biological activities. Recent studies have indicated that it possesses significant potential as an enzyme inhibitor and may interact with various molecular targets, making it of interest in medicinal chemistry and drug development.
The structure of this compound can be represented as follows:
This compound's unique trifluoromethoxy substituent enhances its lipophilicity, facilitating interactions with hydrophobic regions of proteins and enzymes, which is crucial for its biological activity.
Enzyme Inhibition
Research indicates that this compound exhibits notable enzyme inhibition properties. It has been studied for its potential to modulate oxidative stress pathways and influence signal transduction processes. The trifluoromethoxy group enhances the binding affinity to specific enzymes, suggesting therapeutic applications in conditions associated with oxidative stress or enzyme dysregulation.
Table 1: Enzyme Inhibition Studies
| Enzyme Target | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MAO-B | 0.71 | Reversible competitive inhibition |
| AChE | 8.10 | Multi-target inhibition |
| Other Enzymes | Varies | Modulation of activity through binding |
Cytotoxicity
In vitro studies have demonstrated that this compound exhibits moderate cytotoxic effects against various cancer cell lines. Its cytotoxicity was evaluated using the MTT assay, revealing that the compound can induce apoptosis through activation of caspase pathways, which are critical in programmed cell death .
Table 2: Cytotoxicity Assay Results
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| HeLa (cervical cancer) | >100 | MTT assay |
| A549 (lung cancer) | <50 | Nuclear shrinkage assay |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Oxidative Stress Modulation : The compound influences oxidative stress levels, potentially reducing cellular damage.
- Enzyme Interaction : The trifluoromethoxy group increases binding affinity to target enzymes, allowing for effective modulation of their activity.
- Signal Transduction : It may alter signal transduction pathways, impacting cellular responses to various stimuli .
Case Studies
A number of studies have highlighted the biological activity of acetophenone derivatives similar to this compound:
- Anticancer Activity : In one study, derivatives were shown to exhibit varying levels of cytotoxicity against different cancer cell lines, with some derivatives showing significant promise as therapeutic agents .
- Enzyme Inhibition Profiles : Another study focused on the enzyme inhibition profiles of related compounds, demonstrating that modifications to the acetophenone structure could lead to enhanced inhibitory activity against specific targets like MAO-B and AChE .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2'-Methyl-4'-(trifluoromethoxy)acetophenone, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic aromatic substitution. For example, fluorinated acetophenones like 4'-(2,4-Difluorophenoxy)acetophenone are synthesized using iodine/DMSO oxidation or trifluoroethylation (e.g., CF₃CH₂OTf in DMF with NaH) . Optimization involves adjusting solvent polarity (DMF vs. THF), temperature (60–80°C), and stoichiometric ratios of reagents (1:1.1 substrate:trifluoroethylating agent). Purity is enhanced via silica gel chromatography (ethyl acetate/hexane gradients) .
| Key Reaction Parameters |
|---|
| Solvent: DMF or THF |
| Temperature: 60–80°C |
| Reagent ratio: 1:1.1 |
| Purification: Silica gel (15–30% ethyl acetate/hexane) |
Q. What spectroscopic techniques are most effective for characterizing structural features of this compound?
- Methodological Answer :
- NMR : ¹⁹F NMR identifies trifluoromethoxy (-OCF₃) chemical shifts (δ ≈ -55 to -60 ppm). ¹H NMR distinguishes methyl groups (δ 2.5–2.7 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
- IR : Stretching frequencies for C=O (1700–1750 cm⁻¹) and C-F (1100–1250 cm⁻¹) confirm functional groups.
- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and steric effects from the methyl and trifluoromethoxy groups .
Q. How can researchers assess the thermal and hydrolytic stability of this compound under varying conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC .
- Hydrolytic stability : Expose to pH 3, 7, and 9 buffers at 25°C; quantify hydrolyzed products (e.g., phenolic derivatives) using LC-MS. The trifluoromethoxy group enhances hydrolytic resistance compared to methoxy analogs .
Advanced Research Questions
Q. How do computational models predict the reactivity of the trifluoromethoxy group in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. The electron-withdrawing trifluoromethoxy group lowers the energy barrier for nucleophilic attack at the ortho position. Experimental validation involves synthesizing derivatives (e.g., substituting -OCF₃ with -OCH₃) and comparing reaction rates via kinetic studies .
Q. What strategies resolve contradictions in spectral data arising from impurities or stereochemical factors?
- Methodological Answer :
- Impurity analysis : Use 2D NMR (COSY, HSQC) to distinguish target signals from byproducts (e.g., di- or tri-substituted isomers).
- Stereochemical ambiguity : Perform X-ray crystallography or vibrational circular dichroism (VCD) to assign absolute configurations. For example, SHELXL refinement resolves disorder in crystal lattices caused by flexible trifluoromethoxy groups .
Q. How can regioselectivity challenges be addressed during scale-up synthesis for pharmaceutical intermediates?
- Methodological Answer : Pilot-scale studies (1–10 kg batches) reveal that microwave-assisted synthesis improves regioselectivity by reducing reaction times. For instance, this compound synthesis at 100°C for 20 minutes minimizes di-substitution byproducts. Process Analytical Technology (PAT) tools, like in-situ FTIR, monitor intermediate formation .
Q. What statistical methods are recommended for interpreting contradictory biological activity data in drug discovery studies?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate electronic descriptors (Hammett σ, π-electron density) with bioactivity. For example, the trifluoromethoxy group’s electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets. Validate using dose-response assays (IC₅₀) and molecular docking simulations .
Q. How does the compound’s electronic profile influence its utility in photoredox catalysis or materials science?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
